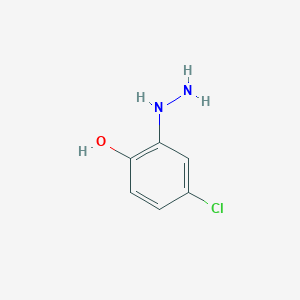

4-Chloro-2-hydrazinylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydrazinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGPTJMMIFDHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to the Synthesis of 4 Chloro 2 Hydrazinylphenol

Established Synthetic Routes and Reaction Mechanisms

Traditional synthesis of aryl hydrazines often relies on multi-step processes that are well-documented in chemical literature. These foundational methods provide reliable pathways to the target compound.

A primary and widely employed strategy for the synthesis of aryl hydrazines, including derivatives like 4-Chloro-2-hydrazinylphenol, involves the diazotization of an appropriate aniline (B41778) precursor followed by a reduction step. This two-step sequence is a cornerstone of aromatic chemistry.

The general mechanism commences with the formation of a diazonium salt from a primary aromatic amine. For the synthesis of this compound, the logical starting material would be 4-chloro-2-aminophenol. This precursor is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5°C) to prevent the decomposition of the resulting diazonium salt.

The subsequent step is the reduction of the intermediate diazonium salt to the corresponding hydrazine (B178648). Various reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. A common and effective reducing agent is stannous chloride (SnCl₂) in a concentrated acidic medium. google.comguidechem.com The diazonium salt solution is typically added slowly to a cooled solution of the reducing agent. guidechem.com Other reducing agents used for similar transformations include sodium sulfite (B76179), sodium metabisulfite (B1197395), and ammonium (B1175870) sulfite. google.comgoogle.comorgsyn.org The choice of reductant can influence the reaction's yield and purity profile. For instance, a process using 4-chloroaniline (B138754) to produce 4-chlorophenylhydrazine (B93024) via diazotization and reduction has been reported to achieve yields of 75% or more. google.com

Table 1: Common Reducing Agents for Diazonium Salt Reduction

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Stannous chloride (SnCl₂) | Acidic medium (HCl), 0-5°C | google.comguidechem.com |

| Sodium sulfite (Na₂SO₃) | Aqueous solution, warming step | orgsyn.org |

| Sodium metabisulfite (Na₂S₂O₅) | pH 7-9, 10-35°C | google.com |

This table is interactive. Click on the headers to sort.

The final product, this compound, is typically isolated as a hydrochloride salt, which often exhibits greater stability and is easier to handle than the free base. guidechem.com

Beyond the classical diazotization-reduction route, alternative methods for introducing the hydrazine moiety onto an aromatic ring have been explored. One such approach involves the direct nucleophilic substitution of a suitable leaving group on the aromatic ring with hydrazine. For instance, a halogen atom, activated by electron-withdrawing groups, can be displaced by hydrazine hydrate (B1144303). A process for synthesizing p-chlorophenylhydrazine hydrochloride from 4-bromochlorobenzene using hydrazine hydrate in the presence of a catalyst has been described. chemicalbook.com

Another potential pathway involves the direct reaction of a phenol (B47542) with hydrazine hydrate. google.com While this method is proposed for the synthesis of hydroxyl phenylhydrazines, its applicability for producing this compound would depend on the specific reactivity of the 4-chlorophenol (B41353) substrate and the regioselectivity of the hydrazinolysis reaction.

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more sophisticated and efficient protocols that offer greater control over the reaction outcome and minimize environmental impact.

Achieving high chemo- and regioselectivity is crucial in the synthesis of polysubstituted aromatics like this compound to avoid the formation of undesired isomers. In the context of the diazotization-reduction pathway, regioselectivity is primarily controlled by the choice of the starting material. By beginning with 4-chloro-2-aminophenol, the positions of the chloro, hydroxyl, and the resultant hydrazinyl groups are pre-determined, ensuring the formation of the correct isomer.

For methods involving direct substitution on a phenol or chlorophenol ring, directing effects of the existing substituents play a critical role. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The synthesis must be designed to favor hydrazine introduction at the C2 position, ortho to the hydroxyl group and meta to the chlorine atom, a significant challenge that requires careful optimization of reaction conditions.

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of chemical transformations. In the context of hydrazine introduction, various catalyst systems have been investigated. For the synthesis of substituted phenylhydrazines from aryl halides, a mixed catalyst system of copper sulfate (B86663) and cobalt chloride has been utilized in conjunction with a phase transfer catalyst. chemicalbook.com Palladium on carbon (Pd/C) has also been employed as a catalyst for the direct conversion of phenols into anilines using hydrazine, which acts as both the amine and hydride source. rsc.org

Furthermore, ruthenium-on-carbon catalysts have been shown to be effective in certain hydrogenation processes for producing phenylhydrazine (B124118) derivatives, achieving high yields and purity under optimized pressure and temperature conditions. chemicalbook.com The application of such catalytic systems to the synthesis of this compound could offer a more efficient alternative to traditional stoichiometric reduction methods. yale.edu

Table 2: Examples of Catalysts in Related Hydrazine Syntheses

| Catalyst | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Copper Sulfate / Cobalt Chloride | Aryl Bromide | Nucleophilic Substitution | chemicalbook.com |

| Palladium on Carbon (Pd/C) | Phenol | Reductive Amination | rsc.org |

| Ruthenium on Carbon (Ru/C) | Diazonium Salt | Reductive Hydrogenation | chemicalbook.com |

This table is interactive. Click on the headers to sort.

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. sigmaaldrich.com Several of these principles are highly relevant to the synthesis of this compound.

Waste Prevention: Designing syntheses to minimize byproducts is a core principle. yale.edu Continuous flow processes, for example, can improve yields and reduce waste compared to batch processes. A continuous flow synthesis for 4-chlorophenylhydrazine salt has been developed that integrates diazotization, reduction, and salt formation, significantly shortening reaction times and improving safety by avoiding the accumulation of explosive diazonium intermediates. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches are generally superior to stoichiometric ones in this regard. yale.edu For instance, catalytic hydrogenation is more atom-economical than reduction using stannous chloride, which generates significant tin-based waste.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with safer alternatives like water. ftloscience.comsemanticscholar.org Many diazotization reactions are performed in aqueous media, which aligns with this principle.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu While the diazotization step requires cooling, subsequent reduction steps could potentially be optimized to run under milder conditions.

Catalysis: As mentioned, catalytic reagents are preferable to stoichiometric reagents. yale.edu They are used in smaller quantities and can often be recycled and reused.

By applying these principles, future synthetic protocols for this compound can be developed to be not only efficient and selective but also environmentally responsible.

Optimization of Reaction Conditions and Parameters

The synthesis of this compound is a process where the yield and purity of the final product are highly dependent on the careful optimization of various reaction conditions and parameters. Research into the synthesis of closely related chlorophenylhydrazine derivatives highlights the critical influence of factors such as catalyst systems, temperature, reaction time, and the choice of solvent. The optimization of these parameters is essential for developing an efficient, scalable, and economically viable synthetic route.

Key parameters that are typically manipulated to enhance reaction outcomes include the type and concentration of catalysts, the thermal conditions and duration of the reaction, and the solvent medium. For instance, in syntheses starting from halogenated aromatic compounds, the choice of catalyst is paramount. Systems involving copper salts, such as copper sulfate, often in combination with other metal salts like cobalt chloride, have been utilized. Similarly, noble metal catalysts like ruthenium on a carbon support have demonstrated high efficacy under specific pressure and temperature conditions.

The introduction of a phase transfer catalyst (PTC) is another common strategy to improve reaction kinetics, particularly in biphasic systems. Catalysts such as polyethylene (B3416737) glycol (PEG400) or various quaternary ammonium salts (e.g., tetrabutylammonium (B224687) chloride) can facilitate the transfer of reactants between phases, leading to higher conversion rates.

Temperature and reaction time are intrinsically linked parameters that must be co-optimized. For example, some procedures involve gradually increasing the temperature to a high reflux point, such as 152°C, and maintaining it for an extended period of up to 10 hours to drive the reaction to completion. In contrast, other catalytic systems may operate efficiently at much lower temperatures, such as 30°C, for a shorter duration of 4 hours, which can be advantageous for minimizing side reactions and energy consumption. Patent literature describes processes where the reaction temperature is controlled within a range of 100°C to 180°C. The progress of the reaction under these varying conditions is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.

The following tables summarize research findings on the optimization of various parameters based on the synthesis of analogous chlorophenylhydrazine compounds.

Table 1: Effect of Catalyst System on Product Yield and Purity

| Starting Material | Catalyst System | Phase Transfer Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromochlorobenzene | Copper sulfate, Cobalt chloride | PEG400 | Acrylhydrazine | 152 | 10 | 88.1 | 99.29 |

| p-Chloroaniline | 5% Ruthenium-on-carbon | N/A | N/A | 30 | 4 | 98.2 | 99.7 |

| 4-Bromochlorobenzene | Copper bromide | Tetrabutyl ammonium bromide, 4-butyl ammonium hydrogen sulfate | Glycol dimethyl ether | 100-180 | N/A | N/A | ≥99 |

| 4-Bromochlorobenzene | Copper sulfate, Cobaltous chloride | Tetrabutyl ammonium hydrogen sulfate | 85% Glycol water | 100-180 | N/A | N/A | ≥99 |

Table 2: Influence of Temperature and Time on Reaction Outcome

| Reaction Step | Temperature (°C) | Time (h) | Reactants | Outcome |

|---|---|---|---|---|

| Diazotization | 5 - 10 | 1 | 4-Chloroaniline, Sodium nitrite | Generation of diazo salt |

| Reduction | 50 - 60 | 3 - 4 | Diazo salt, Ammonium sulfite | Reduction to hydrazine intermediate |

| Acidification/Crystallization | 50 - 70 | 1 - 2 | Hydrazine intermediate, Hydrochloric acid | Formation of hydrochloride salt with 86.8% yield |

| Hydrazinolysis | 65 - 85 | N/A | 4-Nitro-2,5-dimethoxy chlorobenzene, Hydrazine hydrate | Catalytic reduction to aniline derivative |

The selection of an appropriate solvent is also crucial. Solvents such as ethylene (B1197577) glycol, glycol dimethyl ether, or various alcohols are frequently employed. The solvent must be capable of dissolving the reactants to a suitable extent and remain stable at the required reaction temperature. The molar ratio of reactants, especially the excess of hydrazine hydrate, is another parameter that is fine-tuned to maximize the conversion of the starting material. By systematically adjusting these conditions, a robust and optimized protocol for the synthesis of this compound can be established.

Reactivity and Mechanistic Investigations of 4 Chloro 2 Hydrazinylphenol

Fundamental Reaction Pathways

The reactivity of 4-Chloro-2-hydrazinylphenol can be understood through three primary modes of reaction: nucleophilic attack by the hydrazine (B178648) group, electrophilic substitution on the aromatic ring, and condensation with carbonyl compounds.

The hydroxyl (-OH) group at the para position is an electron-donating group through resonance, which increases the electron density of the aromatic ring and, to a lesser extent, the attached hydrazine moiety, thereby enhancing its nucleophilic character. Conversely, the chloro (-Cl) group at the meta position to the hydrazine is an electron-withdrawing group via induction, which slightly diminishes the nucleophilicity. The net effect of these substituents results in a hydrazine group that remains sufficiently nucleophilic to participate in a variety of substitution and addition reactions. For instance, it can react with electrophilic centers such as alkyl halides or acyl chlorides, leading to substituted hydrazine derivatives.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The position of substitution on the this compound ring is directed by the existing substituents. unizin.orgwikipedia.org The directing effects are summarized as follows:

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. unizin.org

Hydrazinyl (-NHNH₂) group: An activating, ortho, para-directing group.

Chloro (-Cl) group: A deactivating, ortho, para-directing group. libretexts.org

The positions on the ring are numbered starting from the hydroxyl group as position 1. Therefore, the substituents are at C-1 (-OH), C-2 (-NHNH₂), and C-4 (-Cl). The available positions for substitution are C-3, C-5, and C-6. The powerful activating and directing influence of the hydroxyl and hydrazinyl groups dominates the weaker, deactivating effect of the chlorine atom. organicchemistrytutor.com The -OH group strongly directs incoming electrophiles to its ortho positions (C-2 and C-6). The -NHNH₂ group directs to its ortho (C-3) and para (C-5) positions. The -Cl group directs to its ortho positions (C-3 and C-5).

Considering these combined influences, the most likely positions for electrophilic attack are C-3 and C-5, as they are activated by at least one group and directed by multiple substituents. The C-6 position is activated by the -OH group but may be sterically hindered by the adjacent hydroxyl group.

| Position | Directing Effect from -OH (C-1) | Directing Effect from -NHNH₂ (C-2) | Directing Effect from -Cl (C-4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-3 | Meta | Ortho (Activating) | Ortho (Deactivating) | Favored |

| C-5 | Meta | Para (Activating) | Ortho (Deactivating) | Favored |

| C-6 | Ortho (Activating) | Meta | Para | Possible, but may have steric hindrance |

A characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.orgmdpi.com This reaction is fundamental to the utility of this compound in heterocyclic synthesis. The reaction proceeds via nucleophilic addition of the hydrazine's terminal nitrogen atom to the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. researchgate.net

This reaction is often the initial step in multi-step syntheses, such as the Fischer indole (B1671886) synthesis. byjus.comalfa-chemistry.com The formation of the hydrazone intermediate is crucial for the subsequent cyclization steps. wikipedia.org The reaction is typically catalyzed by a small amount of acid.

| Carbonyl Reactant (R-CO-R') | Product Type | General Structure of Product |

|---|---|---|

| Aldehyde (e.g., Acetaldehyde) | Aldehyde Hydrazone | 4-Cl, 2-(CH₃CH=NNH)-Phenol |

| Ketone (e.g., Acetone) | Ketone Hydrazone | 4-Cl, 2-((CH₃)₂C=NNH)-Phenol |

| Cyclic Ketone (e.g., Cyclohexanone) | Cyclic Ketone Hydrazone | 4-Cl, 2-(Cyclohexylidene-NNH)-Phenol |

Formation of Heterocyclic Scaffolds Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and an aromatic ring, makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). nih.govmdpi.com

In this reaction, this compound acts as the binucleophile. The reaction typically proceeds in two steps: initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov The reaction can sometimes yield a mixture of regioisomers depending on the nature of the 1,3-dicarbonyl compound and the reaction conditions. mdpi.com

| 1,3-Dicarbonyl Compound | Example | Resulting Pyrazole Derivative |

|---|---|---|

| β-Diketone | Acetylacetone (2,4-Pentanedione) | 1-(5-Chloro-2-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole |

| β-Ketoester | Ethyl acetoacetate | 1-(5-Chloro-2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Malondialdehyde derivative | Malondialdehyde | 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrazole |

Indole Ring Formation: The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone. byjus.com this compound can be readily converted into the necessary arylhydrazone intermediate by condensation with an appropriate aldehyde or ketone. alfa-chemistry.com

The mechanism proceeds through the following key steps:

Formation of the arylhydrazone from this compound and a carbonyl compound.

Tautomerization to an ene-hydrazine intermediate under acidic conditions.

A rsc.orgrsc.org-sigmatropic rearrangement (a type of pericyclic reaction) which forms a new C-C bond and breaks the N-N bond.

Loss of an amine, followed by cyclization and elimination of ammonia (B1221849) to generate the aromatic indole ring.

The substituents from the original arylhydrazine and carbonyl compound determine the final substitution pattern on the indole ring. Using this compound would lead to the formation of indoles bearing a chloro and a hydroxyl group.

Quinoxaline (B1680401) Ring Formation: Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring. The most common synthesis involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound (an α-diketone). nih.govsapub.orgencyclopedia.pub

Direct synthesis of a quinoxaline from this compound is not a standard pathway. However, the molecule can serve as a precursor. A plausible, though multi-step, route would involve the chemical reduction of the hydrazinyl group (-NHNH₂) to an amino group (-NH₂). This would transform this compound into 2-amino-4-chlorophenol. This intermediate, which is an ortho-aminophenol, could then potentially undergo condensation with an α-dicarbonyl compound to form a phenoxazine (B87303) ring, a related heterocyclic system. For the formation of a true quinoxaline, an ortho-phenylenediamine is required. Therefore, this compound would need to be chemically modified in several steps to be a suitable precursor for classical quinoxaline synthesis.

Exploration of Novel Cyclization Reactions

The hydrazinyl moiety of this compound is a key functional group that enables its participation in a variety of cyclization reactions to form heterocyclic structures. These reactions are of significant interest in synthetic chemistry due to the prevalence of such scaffolds in pharmaceuticals and other biologically active molecules. Research into related hydrazine derivatives has paved the way for exploring novel cyclization pathways for this compound.

One promising strategy involves the direct cyclization and chlorination of hydrazines to synthesize 4-chloropyrazoles. preprints.org A proposed method utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent under mild conditions. preprints.org For this compound, this would likely begin with its condensation with a 1,3-dicarbonyl compound to form a hydrazone intermediate. This intermediate could then undergo a TCCA-promoted intramolecular cyclization and concurrent chlorination. This one-step process, which simultaneously constructs the pyrazole ring and functionalizes it, is noted for its efficiency and environmental friendliness. preprints.org

Other explored cyclization reactions for hydrazine derivatives include the synthesis of 1,2,4-triazoles from 1,2,4-triazenes using various oxidizing agents and the formation of thiadiazoline derivatives from the cyclization of thiosemicarbazones with acetic anhydride. researchgate.net Additionally, cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, have been developed for synthesizing complex polycyclic structures, demonstrating the versatility of cyclization strategies that could potentially be adapted for this compound. beilstein-journals.org

Redox Chemistry and Electron Transfer Processes

The electrochemical behavior of this compound is largely dictated by the hydrazinyl group, which can undergo oxidation. Hydrazine and its derivatives are well-established reducing agents, and their reactions often involve electron transfer steps. researchgate.net The oxidation of phenylhydrazine (B124118) can lead to the formation of various radical species and is sensitive to the presence of oxygen and substituents on the aromatic ring. nih.govacs.org

Mechanistic studies on the oxidation of similar hydrazine compounds suggest the involvement of single-electron transfer (SET) processes. For instance, in a proposed cyclization/chlorination reaction of hydrazones using TCCA, the mechanism is believed to involve an initial oxidation of a chloroimine intermediate by TCCA via a SET process to generate an iminium cation, which then undergoes intramolecular cyclization. preprints.org

Furthermore, the interaction of phenylhydrazine derivatives with biological systems, such as oxyhemoglobin, highlights their redox activity. The initial step in the oxidative denaturation of hemoglobin by phenylhydrazine is likely a two-electron transfer from the phenylhydrazine to the oxyhemoglobin. nih.gov Spin trapping studies have confirmed the production of free radical intermediates during the reaction of hydrazine derivatives with oxyhemoglobin. nih.gov The electro-oxidation of hydrazine itself has been shown to follow Marcusian electron transfer kinetics, with the rate-determining step being the first electron transfer. ox.ac.uk These findings suggest that this compound likely participates in similar electron transfer processes, with its reactivity modulated by the chloro and hydroxyl substituents on the phenyl ring.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and optimizing reaction conditions. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous systems provide significant insights.

Thermodynamic parameters, including changes in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), govern the spontaneity and equilibrium position of reactions. Studies on the solvolysis of phenyl hydrazine hydrochloride show that the process is endothermic, as indicated by positive enthalpy changes. ekb.eg The solvent composition also significantly affects the solvolysis constant, highlighting the importance of solute-solvent interactions. ekb.eg In the case of acetaldehyde (B116499) phenylhydrazone, thermodynamic studies revealed that different melting points observed for the same crystal structure were due to the formation of different liquid compositions (Z/E isomer ratios) upon melting, a phenomenon governed by the isomerization rate in the melt. acs.org

| Substituent (X) on Benzoate | Second-Order Rate Constant (kN, M-1s-1) |

|---|---|

| 4-OCH3 | 0.024 |

| 4-CH3 | 0.035 |

| H | 0.062 |

| 4-Cl | 0.115 |

| 3-Cl | 0.148 |

| 4-NO2 | 0.189 |

Derivatization Strategies and Structure Reactivity Relationships in 4 Chloro 2 Hydrazinylphenol Analogs

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 4-Chloro-2-hydrazinylphenol is guided by the objective of modulating its physicochemical and biological properties. A primary strategy involves the reaction of the hydrazinyl group to form hydrazones. This transformation is particularly valuable as the resulting C=N-N linkage is a key structural motif in many biologically active compounds. The formation of hydrazones by reacting this compound with various aldehydes and ketones introduces significant structural diversity. jocpr.com

Another key design principle is the modification of the phenolic hydroxyl group. This can be achieved through reactions such as etherification or esterification, which can alter the compound's solubility, lipophilicity, and metabolic stability. Furthermore, the aromatic ring itself can be a target for further substitution, although the existing substituents will direct the position of any new groups.

The chloro substituent also plays a crucial role in the design of derivatives. Its electron-withdrawing nature influences the reactivity of the entire molecule. In some contexts, it can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Impact of Substituent Effects on Reactivity Profiles

The reactivity of this compound is significantly influenced by the electronic effects of its substituents. The hydroxyl (-OH) and hydrazinyl (-NHNH2) groups are electron-donating through resonance, while the chloro (-Cl) group is electron-withdrawing through induction but weakly electron-donating through resonance. These competing effects determine the reactivity of the aromatic ring and the nucleophilicity of the hydrazinyl group.

The electron-donating groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the electron-withdrawing chloro group deactivates the ring. The interplay of these effects governs the regioselectivity of further substitutions on the phenyl ring.

The following table illustrates the predicted impact of additional substituents on the reactivity of the hydrazinyl group in this compound, based on general principles of substituent effects.

| Substituent at Position 5 | Electronic Effect | Predicted Impact on Hydrazinyl Group Nucleophilicity | Predicted Effect on Hydrazone Formation Rate |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Decrease | Slower |

| -CN | Electron-Withdrawing | Decrease | Slower |

| -H | Neutral | Baseline | Baseline |

| -CH3 | Electron-Donating | Increase | Faster |

| -OCH3 | Strongly Electron-Donating | Increase | Faster |

Stereochemical Aspects of Derivatization Reactions

Derivatization of this compound can lead to the formation of stereoisomers, particularly when the hydrazinyl group reacts with a chiral aldehyde or ketone. The reaction of the prochiral hydrazinyl group with a chiral carbonyl compound results in the formation of a pair of diastereomers. These diastereomers will have different physical and chemical properties, which can be exploited for their separation.

The stereochemical outcome of such reactions can be influenced by the use of chiral catalysts or auxiliaries. Chiral derivatizing agents can be employed to control the formation of a specific stereoisomer. nih.gov For instance, the use of a chiral acid catalyst during hydrazone formation can favor the synthesis of one diastereomer over the other.

Furthermore, if this compound is reacted with a prochiral ketone in the presence of a chiral catalyst, enantioselective synthesis of a chiral hydrazone can be achieved. The development of stereoselective methods for the derivatization of this compound is an important area of research, as the biological activity of chiral molecules is often dependent on their stereochemistry.

The following table summarizes the expected stereochemical outcomes for the reaction of this compound with different types of carbonyl compounds.

| Carbonyl Compound | Catalyst/Conditions | Expected Stereochemical Outcome |

|---|---|---|

| Achiral Aldehyde/Ketone | Achiral | Achiral Hydrazone |

| Chiral Aldehyde/Ketone | Achiral | Mixture of Diastereomers |

| Prochiral Ketone | Chiral Catalyst | Enantioenriched Chiral Hydrazone |

| Chiral Aldehyde/Ketone | Chiral Catalyst | Diastereomerically Enriched Hydrazone |

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Hydrazinylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For 4-Chloro-2-hydrazinylphenol, these calculations reveal how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and compute electronic properties with a high degree of accuracy. researchgate.netmdpi.com A standard approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the quantum mechanical equations that describe the molecule's electronic system. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating the molecule's electrophilic nature. youtube.commdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity and lower stability. mdpi.com For this compound, the presence of electron-donating groups (hydroxyl and hydrazinyl) and an electron-withdrawing group (chlorine) on the aromatic ring influences the energies of these frontier orbitals.

Illustrative Data: Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 4.27 | HOMO-LUMO Energy Gap |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in a typical DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative oxygen and nitrogen atoms of the hydroxyl and hydrazinyl groups, respectively. Positive potential (blue) would be expected around the hydrogen atoms of these functional groups, making them potential sites for hydrogen bonding.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insight into the static electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of how this compound would interact with its environment, such as solvent molecules or biological receptors.

These simulations can elucidate the nature and strength of non-covalent interactions, particularly hydrogen bonds, which are critical to the behavior of this compound due to its hydroxyl and hydrazinyl functional groups. By simulating the compound in a solvent like water, MD can reveal details about its solvation shell, diffusion, and the stability of specific intermolecular hydrogen bonding patterns.

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical chemistry can be used to map the potential energy surface of a chemical reaction, providing a detailed mechanism at the molecular level. For reactions involving this compound, computational methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energy of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. This allows for the theoretical prediction of the most favorable reaction pathway among several possibilities. Such studies are crucial for understanding mechanisms like oxidation, condensation reactions with carbonyl compounds, or cyclization reactions that this compound might undergo.

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) is a versatile computational method used not only to determine electronic structure but also to calculate a range of "reactivity descriptors." nih.gov These descriptors quantify and predict the chemical reactivity of a molecule based on its electronic properties. The energies of the HOMO and LUMO orbitals are used to calculate several of these key parameters. mdpi.com

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

By calculating these indices for this compound, a quantitative prediction of its reactivity can be made, offering insights into its behavior in various chemical environments. researchgate.net

Illustrative Data: DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.98 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO)/2 | -3.115 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.135 |

| Electrophilicity Index (ω) | ω = μ²/2η | 2.27 |

Note: The data in this table is hypothetical, based on illustrative HOMO/LUMO values, and serves to exemplify the output of a DFT reactivity study.

Applications in Advanced Chemical Methodologies and Material Science Excluding Biological/clinical

Role as a Precursor in Polymer Chemistry

Due to its bifunctional nature, possessing both a reactive hydrazinyl group and a phenolic hydroxyl group, 4-Chloro-2-hydrazinylphenol holds potential as a monomer or a modifying agent in the synthesis of specialized polymers. The hydrazinyl group can undergo condensation reactions with carbonyl compounds to form hydrazones, which can be further incorporated into polymer backbones, leading to the formation of polyhydrazones. These polymers are known for their thermal stability and chelating properties.

Furthermore, the phenolic hydroxyl group allows for its incorporation into polyester (B1180765) or polyether chains through esterification or etherification reactions, respectively. The presence of the chloro-substituent on the aromatic ring can also influence the properties of the resulting polymer, such as enhancing its thermal stability or modifying its solubility.

Research in this area, however, remains highly specialized. The primary application would be in the development of high-performance polymers where specific thermal or chemical resistance properties are desired. The inherent reactivity of the hydrazinyl group also opens possibilities for post-polymerization modification, allowing for the grafting of other functional molecules onto a polymer chain containing this moiety.

Application in the Synthesis of Organic Dyes and Pigments

The hydrazinyl group in this compound is a key functional group for the synthesis of certain classes of organic dyes, particularly azo dyes and heterocyclic colorants. The typical synthetic route involves the diazotization of an aromatic amine followed by coupling with a suitable partner. In this context, this compound can act as the coupling component.

Alternatively, the hydrazinyl group can be oxidized to a diazonium salt under specific conditions, which can then couple with other aromatic compounds to form azo dyes. The presence of the chloro and hydroxyl groups on the phenyl ring of this compound can modulate the color of the resulting dye, as well as its fastness properties and solubility in different media.

Beyond azo dyes, the hydrazinyl moiety is a versatile precursor for the synthesis of various heterocyclic systems that can be chromophoric. For instance, it can react with β-dicarbonyl compounds to form pyrazoles, which are a known class of fluorescent compounds and colorants.

| Dye Class | Synthetic Role of this compound | Potential Properties Influenced |

| Azo Dyes | Coupling component or diazonium salt precursor | Hue, lightfastness, solubility |

| Heterocyclic Dyes (e.g., Pyrazoles) | Precursor for heterocycle formation | Color, fluorescence, thermal stability |

Utilization in Chemo-Sensors and Probes (Non-Biological Targets)

The development of chemosensors for the detection of specific chemical species in non-biological environments is a growing field of material science. This compound can serve as a foundational molecule for the design of such sensors. The hydrazinyl group can be derivatized to create specific binding sites for metal ions or anions.

For example, condensation of this compound with an appropriate aldehyde or ketone can yield a hydrazone derivative. The resulting molecule may possess a binding pocket suitable for selectively coordinating with a particular metal ion. Upon binding, a change in the electronic properties of the molecule can lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The chloro- and hydroxyl-substituents can be used to fine-tune the electronic properties and the binding affinity and selectivity of the sensor molecule. Research in this area is focused on creating highly selective and sensitive probes for environmental monitoring, for instance, for the detection of heavy metal contamination in water sources.

Catalytic Applications and Ligand Design for Transition Metals

The hydrazinyl group and the phenolic oxygen of this compound provide two potential coordination sites for transition metal ions. This allows the compound and its derivatives to act as ligands in the formation of metal complexes. These complexes may exhibit catalytic activity in various organic transformations.

Upon deprotonation, the phenolic oxygen can form a strong bond with a metal center, while the nitrogen atoms of the hydrazinyl group can also coordinate. By modifying the this compound molecule, for example, by converting the hydrazinyl group into a hydrazone, a multidentate ligand can be synthesized. These ligands can then be used to create stable transition metal complexes.

The catalytic applications of such complexes are an area of active research. Potential applications include oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, influenced by the chloro-substituent, play a crucial role in determining the catalytic activity and selectivity of the metal complex.

Advanced Analytical Reagents for Specific Chemical Detection in Non-Biological Matrices

In the field of analytical chemistry, there is a constant need for reagents that can react selectively with specific analytes to enable their detection and quantification. This compound and its derivatives can be employed as such reagents, particularly in chromatographic methods.

Development of HPLC Methods for Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components of a mixture. In some HPLC methods, derivatization of the analyte is necessary to enhance its detection by the instrument's detector (e.g., a UV-Vis or fluorescence detector). The hydrazinyl group of this compound is highly reactive towards aldehydes and ketones. This reactivity can be exploited to develop derivatization methods for the analysis of these carbonyl compounds in various non-biological samples.

The resulting hydrazone is typically a larger, more chromophoric molecule, which allows for more sensitive detection. The chloro-substituent can also be beneficial in this context, as it can further enhance the ultraviolet absorbance of the derivative.

Chromatographic Methods for Impurity Profiling

The purity of chemical substances is of utmost importance in many industrial applications. Chromatographic techniques, such as HPLC and Thin-Layer Chromatography (TLC), are commonly used for impurity profiling. In the synthesis of compounds where this compound is an intermediate or a starting material, specific chromatographic methods must be developed to detect and quantify any residual amounts of this compound or any related impurities.

For instance, a reverse-phase HPLC method could be developed to separate this compound from its reaction products and other potential impurities. The development of such a method would involve the optimization of the mobile phase composition, the selection of an appropriate stationary phase (e.g., a C18 column), and the validation of the method's performance in terms of specificity, linearity, accuracy, and precision.

Advanced Characterization Techniques and Spectroscopic Methodologies Applied to 4 Chloro 2 Hydrazinylphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of products resulting from reactions of 4-Chloro-2-hydrazinylphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In a typical reaction, such as the formation of a hydrazone by condensation with a carbonyl compound, the NMR spectra of the product would exhibit characteristic shifts and coupling patterns. For instance, the formation of a C=N bond would lead to a downfield shift of the involved carbon atom in the ¹³C NMR spectrum. Similarly, the proton attached to this carbon would also show a characteristic chemical shift in the ¹H NMR spectrum.

The substitution pattern on the aromatic ring of this compound gives rise to a specific set of signals in the aromatic region of the ¹H NMR spectrum. Upon reaction, changes in the electronic environment of the ring can lead to shifts in these signals, providing further evidence for the transformation.

Table 1: Hypothetical ¹H NMR Data for a Reaction Product of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Ar-H | 7.2-7.5 | m | - | Aromatic protons |

| N-H | 8.0-9.0 | s (broad) | - | Hydrazone N-H |

| C-H | 7.8-8.2 | s | - | Imine proton |

Note: This table is illustrative and actual values would depend on the specific reaction product and solvent used.

Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful technique for gaining insights into reaction mechanisms by identifying intermediates and products. In the context of this compound, techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) can be employed to gently ionize molecules, allowing for the detection of transient species.

Mechanistic studies of reactions involving hydrazines often utilize mass spectrometry to follow the course of the reaction over time. researchgate.net By analyzing the mass-to-charge ratio (m/z) of species in the reaction mixture, it is possible to identify adducts, intermediates, and final products. For example, in the formation of a hydrazone, an initial adduct between this compound and the carbonyl compound might be observed, followed by the appearance of the protonated hydrazone product. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition, further aiding in the identification of unknown species. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also provide structural information about the molecules.

X-ray Crystallography in Understanding Molecular Conformations

This technique is particularly valuable for establishing the stereochemistry of reaction products and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal structure of a derivative of this compound would reveal the planarity of the aromatic ring and the geometry around the hydrazine (B178648) moiety. researchgate.net This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.43 |

Note: This data is for illustrative purposes only.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are highly effective for monitoring the progress of a reaction by observing the appearance of new functional groups and the disappearance of reactants. mdpi.com

In reactions involving this compound, IR spectroscopy can be used to monitor the N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹) and the O-H stretch of the phenol (B47542) group (around 3200-3600 cm⁻¹). The formation of a C=N bond in a hydrazone product would give rise to a new characteristic absorption band in the region of 1600-1650 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, C-Cl stretching vibrations are often more easily observed in the Raman spectrum. The combination of both techniques provides a comprehensive analysis of the functional groups present in the reactants and products. nih.gov

Table 3: Key Vibrational Frequencies for Functional Group Analysis

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H (phenol) | 3200-3600 | IR |

| N-H (hydrazine) | 3200-3400 | IR |

| C=N (imine) | 1600-1650 | IR, Raman |

| C-Cl (aromatic) | 1000-1100 | Raman |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. For the synthesis and derivatization of 4-Chloro-2-hydrazinylphenol, flow chemistry offers several prospective advantages. The inherent hazards associated with hydrazine (B178648) derivatives, such as potential instability, can be significantly mitigated in flow reactors due to the small reaction volumes and superior heat and mass transfer.

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid library generation. synplechem.comresearchgate.net These systems, often integrated with flow reactors, can systematically vary parameters like temperature, pressure, residence time, and reagent stoichiometry to quickly identify optimal synthetic protocols. rsc.orgnih.gov For instance, the synthesis of pyrazolines, which can involve hydrazine precursors, has been successfully demonstrated in an automated continuous flow setup. rsc.org This approach could be adapted for reactions involving this compound, allowing for the rapid creation of a diverse library of derivatives for biological screening or materials science applications.

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Safety | Higher risk with potentially unstable intermediates or exothermic reactions. | Enhanced safety due to small reaction volumes and superior temperature control. |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by running the system for longer or using parallel reactors. |

| Efficiency | Can be time-consuming with manual workup and purification steps. | Increased efficiency through automation, reduced reaction times, and potential for in-line purification. nih.gov |

| Reproducibility | Can be variable depending on scale and operator. | High reproducibility due to precise control over reaction parameters. |

| Library Synthesis | Labor-intensive and slow for generating compound libraries. | Well-suited for rapid library generation through automated sequential or parallel synthesis. synplechem.com |

Exploration of Novel Synthetic Pathways

While established routes to substituted hydrazines exist, the exploration of novel synthetic pathways remains a key research focus. rsc.org Future research could target more efficient and versatile methods for the synthesis of this compound and its analogues. This includes the development of novel catalytic systems that can facilitate the direct hydrazination of chloro-phenolic precursors under milder conditions, potentially avoiding harsh reagents and improving atom economy.

Biocatalysis, utilizing enzymes like imine reductases (IREDs), is an emerging area that could offer highly selective and environmentally friendly synthetic routes. nih.gov Research has shown that IREDs can catalyze the reductive amination of carbonyl compounds with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov Adapting such enzymatic processes for the synthesis of aryl hydrazines like this compound could lead to pathways with high enantioselectivity and significantly reduced environmental impact.

Furthermore, the development of synthetic routes for novel heterocyclic compounds derived from this compound is a promising avenue. The hydrazinyl moiety is a versatile functional group for constructing various N-heterocycles, which are prevalent scaffolds in pharmaceuticals. mdpi.commdpi.com

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, advanced theoretical models can provide deep insights into its electronic structure, reactivity, and potential reaction mechanisms. Quantum chemical calculations can be employed to predict the outcomes of reactions, screen for potential catalysts, and design novel derivatives with desired properties.

Automated reactivity prediction programs can be used to plan synthetic routes and anticipate potential challenges. acs.org By evaluating the energy barriers for various reaction pathways, these computational tools can help chemists design more efficient and successful syntheses. acs.org For example, theoretical modeling could be used to predict the regioselectivity of electrophilic substitution reactions on the this compound ring or to model the binding affinity of its derivatives to a specific biological target. This predictive power accelerates the discovery process and reduces the reliance on time-consuming trial-and-error experimentation.

Table 2: Applications of Theoretical Modeling in this compound Research

| Modeling Technique | Application | Potential Benefit |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Predict reaction pathways, transition states, and spectroscopic properties. | Optimize reaction conditions and understand reaction mechanisms. |

| Molecular Docking | Simulate the interaction of derivatives with biological targets (e.g., enzymes). | Prioritize the synthesis of compounds with high predicted biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical properties or biological activity. | Design novel derivatives with enhanced properties. |

| Automated Reactivity Prediction | Design and evaluate potential synthetic routes. | Accelerate the development of efficient and novel syntheses. acs.org |

Sustainable and Green Chemical Approaches in this compound Research

The principles of green chemistry are increasingly guiding the development of new chemical processes. mdpi.comjddhs.com Future research on this compound will likely place a strong emphasis on developing sustainable and environmentally benign synthetic methods. jddhs.com This involves a multi-faceted approach aimed at reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ejcmpr.com

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical fluids, or bio-based solvents.

Catalysis: Utilizing highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, to minimize waste and improve atom economy. mdpi.com

Energy Efficiency: Employing energy-efficient synthesis techniques such as microwave-assisted synthesis or mechanochemistry (grinding) to reduce energy consumption and shorten reaction times. mdpi.commdpi.comjddhs.com

Renewable Feedstocks: Investigating the use of raw materials derived from renewable sources to reduce the reliance on petrochemicals. jddhs.com

By integrating these green chemistry principles, the environmental footprint associated with the synthesis and application of this compound and its derivatives can be significantly reduced, aligning chemical research with global sustainability goals. jddhs.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Chloro-2-hydrazinylphenol with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine derivatives and substituted phenols. Key parameters include solvent choice (e.g., methanol or ethanol), temperature control (60–80°C), and stoichiometric ratios of reactants. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization or column chromatography using silica gel. Yield optimization requires careful exclusion of moisture and oxygen .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, -NH) via characteristic absorption bands.

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) for absolute configuration determination .

- Chromatography : HPLC with UV detection ensures purity, while GC-MS monitors volatile byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Conduct reactions in fume hoods to avoid inhalation. Store the compound in airtight containers away from oxidizers. Consult Safety Data Sheets (SDS) for emergency measures, and dispose of waste via approved hazardous waste protocols. Toxicity screening (e.g., Ames test) is recommended for derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP with exact-exchange corrections to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

- Basis Sets : Employ 6-31G* or def2-TZVP for geometry optimization and frequency calculations.

- Reactivity Analysis : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects can be modeled using the polarizable continuum model (PCM) .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models .

Q. What strategies resolve discrepancies between experimental spectral data and computational predictions for this compound derivatives?

- Methodological Answer :

- Functional Adjustment : Test alternative functionals (e.g., M06-2X for non-covalent interactions) .

- Solvent and Isotope Effects : Include explicit solvent molecules or deuterium substitution in simulations.

- Multi-Technique Validation : Cross-reference XRD bond lengths/angles with DFT-optimized geometries. Use NMR chemical shift calculations (e.g., GIAO method) to match experimental peaks .

Q. How can enantiomeric purity of chiral derivatives of this compound be determined?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) and polarimetric detection.

- X-ray Crystallography : Grow single crystals in aprotic solvents (e.g., dichloromethane/hexane). Solve absolute configuration using Flack parameter refinement (e.g., ) .

- Circular Dichroism (CD) : Compare experimental CD spectra with time-dependent DFT (TD-DFT) simulations .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.